Nornicotine is a demethylated form of the plant alkaloid nicotine. Nornicotine is found in tobacco and is also a nicotine metabolite which acts as a nicotinic acetylcholine receptor agonist. Nornicotine can be metabolized to form the carcinogen N-nitrosonornicotine (NNN).
Nornicotine
CAS No.: 5746-86-1
Cat. No.: VC21330768
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5746-86-1 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 3-pyrrolidin-2-ylpyridine |
Standard InChI | InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 |
Standard InChI Key | MYKUKUCHPMASKF-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2=CN=CC=C2 |
Canonical SMILES | C1CC(NC1)C2=CN=CC=C2 |
Boiling Point | 260 °C 270 °C |
Colorform | Hygroscopic, somewhat viscous liquid |
Chemical Properties and Structure
Physical and Chemical Characteristics
Nornicotine presents as a pale yellow to reddish-brown oil with a slight amine odor . The compound exhibits specific physical properties that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂ |
Molecular Weight | 148.21 g/mol |
Boiling Point | 270°C (standard pressure); 131°C (11 mmHg); 105-107°C (3 mmHg) |
Density | 1.0737 g/cm³ (d₄²⁰) |
Refractive Index | 1.5378 (nD20) |
pKa | 9.09±0.10 (Predicted) |
Physical State | Viscous liquid |
Optical Rotation | [α]D22 -89° (c = 100) for S(-)-nornicotine |
Stability | Light Sensitive |
The solubility profile indicates that nornicotine is slightly soluble in acetonitrile and chloroform, and sparingly soluble in methanol . For optimal preservation, it should be stored in a dark place under inert atmosphere at 2-8°C to prevent degradation due to its documented light sensitivity .
Structural Features
Nornicotine's chemical structure consists of a pyridine ring connected to a pyrrolidine ring, with the distinctive feature being the secondary amine in the pyrrolidine portion . This differentiates it from nicotine which possesses a tertiary amine with a methyl group at this position. This structural difference significantly influences its receptor binding properties and metabolic pathways in biological systems.
The compound contains a chiral center, resulting in two enantiomers: R(+)-nornicotine and S(-)-nornicotine . These enantiomers demonstrate different pharmacological properties, with the R(+) form exhibiting greater potency in certain neurochemical assays, particularly in dopamine release studies .
Occurrence and Biosynthesis
Natural Sources
Nornicotine occurs naturally in tobacco plants (Nicotiana species) as a minor alkaloid constituent . Its concentration varies depending on the tobacco variety, growing conditions, and processing methods. While nicotine typically represents the predominant alkaloid in tobacco, nornicotine can constitute a significant portion of the total alkaloid content in some tobacco varieties.
In processed tobacco products, nornicotine can be found alongside other nicotine-related compounds such as myosmine, anatabine, anabasine, β-nicotyrine, cotinine, and nicotine-N'-oxide . Recent analyses of nicotine pouches have shown that nornicotine levels are typically very low or below detectable limits in these products, suggesting minimal formation during processing and storage .
Metabolic Pathways
In mammals, including humans, nornicotine is primarily formed as a metabolite of nicotine through N-demethylation processes occurring in the liver and brain . This metabolic pathway is significant because nornicotine demonstrates a longer half-life in the brain compared to nicotine. Studies have shown that following intermittent systemic administration of nicotine, substantial levels of nornicotine accumulate in rat brain with a half-life approximately three times longer than that of nicotine .
The extended brain residence time of nornicotine has significant implications for its potential therapeutic applications, particularly in smoking cessation, as it may produce less intense withdrawal symptoms compared to the more rapidly eliminated nicotine . This pharmacokinetic advantage could potentially translate to improved therapeutic outcomes in nicotine dependence treatment.
Pharmacological Properties
Receptor Binding and Activity
S(-)-nornicotine has been demonstrated to evoke dopamine release in a calcium-dependent and mecamylamine-sensitive manner, similar to the mechanism of S(-)-nicotine . This dopaminergic activity is particularly relevant to its potential applications in smoking cessation, as dopamine release in the nucleus accumbens is strongly associated with the rewarding effects of nicotine and other drugs of abuse.
Research has established that nornicotine decreases nicotine self-administration in rats, suggesting it may attenuate the reinforcing effects of nicotine through competitive or modulatory mechanisms at shared receptor targets . Additionally, nornicotine itself is only weakly self-administered by rats, indicating substantially lower abuse potential compared to nicotine .
Toxicological Profile
Comparative Toxicity
Comprehensive toxicological assessments have evaluated nornicotine in context with other nicotine-related compounds. According to the International Conference on Harmonization (ICH) guidance, "Degradation products that are also significant metabolites present in animal and/or human studies are generally considered qualified" . Since nornicotine is a known in vivo metabolite of nicotine, this principle applies to its toxicological evaluation and regulatory consideration.
Available toxicological data indicate that nornicotine has comparable genotoxicity and acute toxicity profiles to nicotine . This similarity in toxicological characteristics, combined with its status as a natural metabolite, suggests that nornicotine may present a relatively manageable risk profile in potential therapeutic applications, particularly when administered at doses lower than those associated with adverse effects.
Research Findings and Applications
Agricultural Applications
Nornicotine has been identified as an agricultural or horticultural insecticide with documented efficacy against certain pest species . Its insecticidal properties, similar to but less potent than those of nicotine, make it potentially useful in pest management strategies, particularly in organic farming where naturally-derived pesticides are preferred over synthetic alternatives.
Additionally, the compound can catalyze aqueous aldol reactions, suggesting potential applications in green chemistry as a bio-derived catalyst for certain synthetic processes . This property opens possibilities for nornicotine in environmentally friendly chemical manufacturing.
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